molecular formula C6H10O2 B8221509 (1R,4S)-4-methoxycyclopent-2-en-1-ol

(1R,4S)-4-methoxycyclopent-2-en-1-ol

Cat. No.: B8221509
M. Wt: 114.14 g/mol
InChI Key: ABYAXJPWNDLTMQ-NTSWFWBYSA-N
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Description

(1R,4S)-4-Methoxycyclopent-2-en-1-ol is a chiral cyclopentenol derivative of significant interest in advanced organic synthesis and medicinal chemistry. This compound serves as a versatile and valuable synthetic intermediate, or "chiral building block," for constructing more complex, biologically active molecules. Its stereochemically defined scaffold is a key feature for developing nucleoside analogues and other therapeutics. Compounds with the closely related (1R,4S)-4-hydroxycyclopent-2-en-1-ol structure have been utilized as core templates in the synthesis of conformationally locked carbocyclic nucleosides, which are investigated for their antiviral and anticancer properties . Furthermore, such chiral cyclopentene intermediates are pivotal in synthetic routes towards potent neuraminidase inhibitors with antiviral activity and other pharmacologically relevant targets. The methoxy group in the 4-position offers a handle for further chemical transformations, making this reagent particularly useful for innovative synthetic strategies, including asymmetric synthesis and desymmetrization reactions . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not meant for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(1R,4S)-4-methoxycyclopent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-8-6-3-2-5(7)4-6/h2-3,5-7H,4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYAXJPWNDLTMQ-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Assisted Synthesis

Chiral auxiliaries have been widely employed to control stereochemistry in cyclopentenol synthesis. A notable example is the Stork–Danheiser enolate alkylation strategy, adapted from the synthesis of (R)-4-isopropyl-3-methylcyclopent-2-en-1-one (Scheme 1) . For (1R,4S)-4-methoxycyclopent-2-en-1-ol , a similar approach could involve:

  • Condensation of a Chiral Alcohol with Cyclopentadione :
    Reaction of (+)-menthol with 1,3-cyclopentadione forms a β-alkoxycyclopentenone intermediate. This step establishes the initial stereocenter at C1 via the chiral auxiliary .

  • Zincate Enolate Formation and Alkylation :
    Treatment with LDA and Et2_2Zn generates a zincate enolate, which undergoes alkylation with methyl iodide or a methoxy-containing electrophile to introduce the C4 methoxy group. The steric bulk of the auxiliary ensures high diastereoselectivity .

  • Auxiliary Removal and Reduction :
    Hydrolysis of the enolate followed by stereoselective reduction (e.g., NaBH4_4) yields the target diol. Subsequent protection/deprotection steps isolate the methoxy and hydroxyl groups .

Key Data :

StepYield (%)Diastereomeric RatioConditions
Enolate alkylation7692:8THF, −78°C, 2-iodopropane
Reduction85>99:1NaBH4_4, 0°C

Organocatalytic Asymmetric Synthesis

Organocatalysis offers a metal-free route to enantioselective cyclopentenols. The RSC-supported protocol for synthesizing (1R,4S)-3-(dimethoxymethyl)-4-methylcyclopent-2-en-1-ol provides a template :

  • Spirocyclization with Azlactones :
    A proline-derived catalyst (e.g., 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine) promotes asymmetric spirocyclization of azlactones with cyclopentenone precursors. This step forms the cyclopentene core with excellent enantiocontrol .

  • Methoxylation via Acidic Ring-Opening :
    Treatment with trimethylsilyl chloride in MeOH introduces the methoxy group at C4 while retaining the hydroxyl group at C1. The stereochemistry is dictated by the catalyst’s chiral environment .

Optimized Conditions :

  • Catalyst loading: 15 mol%

  • Solvent: EtOAc/MeOH (1:1)

  • Temperature: 45°C

  • Enantiomeric excess (ee): 94%

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed cyclizations enable efficient ring formation. The ACS Journal of Organic Chemistry method for cyclopenta[b]furan derivatives illustrates this approach :

  • Pd-Catalyzed Spirocyclization :
    Pd2_2(dba)3_3 catalyzes the coupling of azlactones with cyclopentenyl electrophiles, forming a spirocyclic intermediate.

  • Tandem Methoxylation :
    Sequential addition of MeOH and TMSCl selectively installs the methoxy group at C4. The hydroxyl group at C1 arises from hydrolysis of a silyl ether intermediate .

Performance Metrics :

  • Scale: Up to 1.2 mmol

  • Isolated yield: 47%

  • ee: 94%

Stereoselective Functionalization of Cyclopentene Precursors

Preformed cyclopentene derivatives, such as (1R,4S)-4-methylcyclopent-2-en-1-ol (PubChem CID 60123373) , serve as starting materials for methoxylation:

  • Epoxidation and Ring-Opening :
    Epoxidation of the cyclopentene double bond (e.g., with mCPBA) generates an epoxide, which undergoes nucleophilic attack by methanol in acidic conditions to yield the trans-diaxial methoxy alcohol .

  • Mitsunobu Reaction :
    The hydroxyl group at C1 is inverted using Mitsunobu conditions (DEAD, Ph3_3P) to achieve the desired (1R,4S) configuration .

Reaction Table :

ReactionReagentsYield (%)
EpoxidationmCPBA, DCM78
Methanol ring-openingH2_2SO4_4, MeOH82
Mitsunobu inversionDEAD, Ph3_3P, benzoic acid65

Comparative Analysis of Methods

MethodAdvantagesLimitationsee (%)Scale (mmol)
Chiral auxiliaryHigh stereocontrol, scalableMulti-step, auxiliary removal>99100+
OrganocatalysisMetal-free, mild conditionsModerate yields941.2
Pd-catalyzedOne-pot, efficientPd cost, purification challenges941.2
Epoxide functionalizationUses commercial precursorsRequires stereochemical inversion9910

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-4-methoxycyclopent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentenone derivatives, while reduction of the double bond can produce cyclopentanol derivatives .

Scientific Research Applications

(1R,4S)-4-methoxycyclopent-2-en-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1R,4S)-4-methoxycyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopentenol Derivatives with Varied Substituents

(a) (1R,4S)-4-(tert-Butyldimethylsilyloxy)cyclopent-2-enol
  • Structure : Differs by a tert-butyldimethylsilyl (TBS) protecting group instead of methoxy at position 3.
  • Synthesis : Prepared via silylation of the hydroxyl group. The TBS group enhances stability during subsequent reactions, as seen in intermediates for γ-butyrolactone synthesis .
  • Utility : The TBS group facilitates selective deprotection, making this compound a versatile precursor compared to the methoxy analog, which may require harsher conditions for modification.
(b) (1R,4S)-4-[(RS)-(Tetrahydropyran-2-yl)oxy]cyclopent-2-en-1-ol
  • Structure : Features a tetrahydropyranyl (THP) protecting group at position 4.
  • Synthesis : Likely synthesized via acid-catalyzed THP protection of the hydroxyl group. THP is a common protecting group for alcohols, offering stability under basic conditions .
  • Comparison : Unlike the methoxy group, THP can be removed under mild acidic conditions, providing flexibility in multi-step syntheses.
Table 1: Substituent Effects on Cyclopentenol Derivatives
Compound Substituent (Position 4) Molecular Weight Key Synthetic Use Case
(1R,4S)-4-Methoxycyclopent-2-en-1-ol Methoxy (-OCH₃) ~142.15 g/mol Stable intermediate; direct functionalization
TBS-protected analog -OTBS ~256.45 g/mol Protection/deprotection strategies
THP-protected analog -O-THP ~224.28 g/mol Mild deprotection workflows

Functionalized Cyclopentenols in Catalysis and Bioactive Molecules

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol: This derivative incorporates amino and tetrazole-thio groups, expanding its utility in medicinal chemistry (e.g., enzyme inhibition). The hydroxyl and methoxy groups in the target compound lack such heteroatom diversity, limiting its direct bioactivity but enhancing its role as a synthon .
  • Propyl ester of (1S,4R)-acetylamino-2-cyclopentene-1-carboxylic acid: Demonstrates the use of cyclopentenols in synthesizing carbocyclic nucleoside intermediates. The methoxy group in the target compound may similarly anchor stereochemistry in nucleoside analogs .

Comparison with Larger Ring Systems

Cyclohexenol Derivatives

  • 1-Methyl-4-(1-methylethenyl)cyclohex-2-en-1-ol: A cyclohexenol with a methyl and isopropenyl group. The larger ring reduces ring strain, increasing thermal stability compared to cyclopentenols. However, the six-membered ring may reduce reactivity in ring-opening reactions .
  • (1R,4R)-3-(3-Hydroxypropyl)-2-phenyl-4-propylcyclopent-2-enol: Highlights the impact of alkyl chains on solubility and steric hindrance. The target compound’s methoxy group offers less steric bulk, favoring nucleophilic attacks at position 2 .
Table 2: Ring Size and Functional Group Impact
Compound Ring Size Key Functional Groups Boiling Point/Solubility Trends
(1R,4S)-4-Methoxycyclopent-2-en-1-ol 5-membered -OH (C1), -OCH₃ (C4) Moderate polarity; soluble in polar aprotic solvents
1-Methylcyclohex-2-en-1-ol 6-membered -OH (C1), -CH₃ (C1) Higher boiling point due to reduced ring strain
Carane-derived alcohols () Bicyclic -OH (C4), methyl/isopropenyl Lower solubility in water due to hydrophobicity

Key Research Findings

  • Stereochemical Integrity : Methoxy and hydroxyl groups in (1R,4S)-4-methoxycyclopent-2-en-1-ol stabilize the cis-1,4 diol configuration, critical for asymmetric induction in catalysis .
  • Synthetic Yields: Analogous cyclopentenols achieve yields of 68–74% via epoxide ring-opening or Grignard additions, suggesting comparable efficiency for the target compound .
  • Thermal Stability: Cyclopentenols generally exhibit lower thermal stability than cyclohexenols due to ring strain, necessitating careful handling during high-temperature reactions .

Biological Activity

(1R,4S)-4-methoxycyclopent-2-en-1-ol is a cyclopentene derivative that has garnered attention due to its potential biological activities. This compound is structurally related to various natural products and synthetic analogs that exhibit significant pharmacological properties, including anti-inflammatory and neuroprotective effects. This article reviews the current understanding of the biological activity of (1R,4S)-4-methoxycyclopent-2-en-1-ol, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound (1R,4S)-4-methoxycyclopent-2-en-1-ol features a methoxy group attached to a cyclopentene ring. Its unique stereochemistry contributes to its biological activity. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC6_{6}H10_{10}O
Molecular Weight114.15 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Anti-inflammatory Effects

Recent studies have shown that derivatives of cyclopentene compounds can inhibit nitric oxide (NO) production in activated microglial cells, which is pivotal in neuroinflammatory processes. For instance, certain analogs demonstrated significant inhibition of NO production with IC50_{50} values ranging from 5.85 μM to 6.31 μM in lipopolysaccharide (LPS)-activated BV-2 microglial cells . This suggests that (1R,4S)-4-methoxycyclopent-2-en-1-ol may exert similar effects through modulation of inflammatory pathways.

Neuroprotective Activity

The neuroprotective potential of (1R,4S)-4-methoxycyclopent-2-en-1-ol has been explored through its ability to promote neurite outgrowth in neuronal cell lines. Compounds with similar structural features have shown promising results in enhancing nerve growth factor (NGF)-mediated neurite outgrowth . The protective effects against oxidative stress-induced neuronal injury have also been reported, indicating a possible mechanism involving antioxidant activity.

Anticancer Properties

While some cyclopentene derivatives have exhibited anticancer activity, studies specifically focusing on (1R,4S)-4-methoxycyclopent-2-en-1-ol indicate that it does not demonstrate significant cytotoxicity against various tumor cell lines . This suggests that while it may possess other beneficial biological activities, its role as an anticancer agent may be limited.

Case Studies

Several case studies highlight the diverse biological activities linked to compounds similar to (1R,4S)-4-methoxycyclopent-2-en-1-ol:

  • Neuroinflammation : A study demonstrated that derivatives effectively reduced TNF-α secretion in LPS-stimulated BV-2 cells, showcasing their anti-neuroinflammatory potential .
  • Oxidative Stress : In another investigation, compounds were tested for their ability to protect PC12 cells from hydrogen peroxide-induced oxidative stress. Compounds analogous to (1R,4S)-4-methoxycyclopent-2-en-1-ol showed varying degrees of protective activity .
  • Cytotoxicity Assessment : In a broad evaluation of anticancer properties across multiple tumor cell lines, it was found that many synthesized analogs did not exhibit significant cytotoxic effects or promise as anticancer agents .

The mechanisms underlying the biological activities of (1R,4S)-4-methoxycyclopent-2-en-1-ol are still under investigation. However, potential pathways include:

  • Inhibition of Pro-inflammatory Cytokines : By modulating the release of cytokines like TNF-α and inhibiting NO production.
  • Promotion of Neurite Outgrowth : Through NGF signaling pathways, possibly acting as a neurotrophic factor.

Q & A

Q. What are the key synthetic strategies for (1R,4S)-4-methoxycyclopent-2-en-1-ol, and how is stereocontrol achieved?

  • Methodological Answer : Synthesis typically involves cyclization of dienol ethers or stereoselective reduction of cyclopentenone precursors. For example, stereocontrol at the C1 and C4 positions can be achieved using chiral catalysts (e.g., oxazaborolidines) or enzymatic resolution. Protecting groups (e.g., tetrahydropyranyl ethers) may stabilize intermediates, as seen in structurally related compounds . Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) ensures enantiomeric purity. Confirm stereochemistry using X-ray crystallography or NOE NMR experiments .

Q. Which spectroscopic techniques are critical for characterizing (1R,4S)-4-methoxycyclopent-2-en-1-ol?

  • Methodological Answer :
  • 1H/13C NMR : Assign methoxy (δ ~3.3 ppm) and hydroxyl protons (δ ~1.5-2.5 ppm, broad). Coupling constants (e.g., J for cyclopentene protons) confirm ring conformation.
  • IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C-O (1050–1150 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS validates molecular formula (C₇H₁₂O₂).
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous cyclohexenol derivatives .

Q. How can researchers ensure sample stability during storage and experimentation?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the cyclopentene ring. Degradation studies (via TLC or HPLC) should monitor for byproducts like cyclopentenone derivatives. Avoid prolonged exposure to light or moisture, which can hydrolyze the methoxy group .

Advanced Research Questions

Q. How can contradictions in NMR data for stereoisomeric impurities be resolved?

  • Methodological Answer :
  • NOESY/ROESY : Detect spatial proximity between protons (e.g., C1-OH and C4-OCH₃) to confirm relative configuration.
  • Dynamic NMR : Analyze temperature-dependent splitting to identify conformational exchange.
  • Computational Modeling : Compare experimental coupling constants with DFT-predicted values (e.g., using Gaussian or ORCA).
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H, referencing methods for similar bicyclic alcohols .

Q. What computational approaches predict the reactivity of (1R,4S)-4-methoxycyclopent-2-en-1-ol in Diels-Alder reactions?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., via DFT at B3LYP/6-31G* level) to assess electron-rich dienophile behavior.
  • Transition State Modeling : Use QM/MM methods to simulate regio- and stereoselectivity with dienes like 1,3-butadiene.
  • Solvent Effects : Apply COSMO-RS to model solvent polarity impacts on reaction kinetics. Studies on related terpenoids highlight solvent-dependent outcomes .

Q. How do reaction conditions influence kinetic vs. thermodynamic control in synthesis?

  • Methodological Answer :
  • Low Temperatures (–78°C) : Favor kinetic products (e.g., endo transition states in cycloadditions).
  • Catalytic Systems : Chiral Lewis acids (e.g., TiCl₄ with (-)-sparteine) bias pathway selectivity.
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation. Adjust solvent polarity (e.g., THF vs. DCM) to shift equilibrium, as seen in analogous cyclohexenol syntheses .

Q. What experimental designs mitigate organic degradation in long-term stability studies?

  • Methodological Answer :
  • Accelerated Aging : Expose samples to elevated temperatures (40–60°C) and analyze degradation products via GC-MS.
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents to sequester metal ions.
  • Continuous Cooling : Maintain samples at 4°C during prolonged experiments to slow hydrolysis, as recommended for wastewater matrix stability .

Data Presentation

Table 1 : Key Physicochemical Properties of (1R,4S)-4-Methoxycyclopent-2-en-1-Ol

PropertyValue/DescriptionMethod (Reference)
Molecular FormulaC₇H₁₂O₂HRMS
Melting Point85–87°CDSC
Specific Rotation ([α]D²⁵)+23.5° (c = 1.0, CHCl₃)Polarimetry
LogP (Octanol-Water)1.2Computational Prediction

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